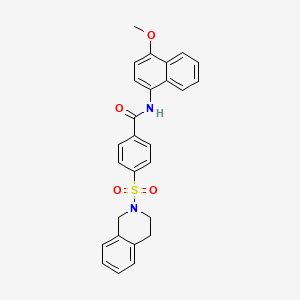

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Description

This compound belongs to a class of benzamide derivatives featuring a 3,4-dihydroisoquinoline sulfonyl group and a 4-methoxynaphthalene substituent. The sulfonyl linker and methoxynaphthalene moiety are critical for modulating interactions with biological targets, such as enzyme active sites or amyloid-beta (Aβ) peptides .

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4S/c1-33-26-15-14-25(23-8-4-5-9-24(23)26)28-27(30)20-10-12-22(13-11-20)34(31,32)29-17-16-19-6-2-3-7-21(19)18-29/h2-15H,16-18H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPUSPKIKACEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the dihydroisoquinoline sulfonyl group: This can be achieved by sulfonylation of 3,4-dihydroisoquinoline using a sulfonyl chloride in the presence of a base.

Coupling with benzamide: The sulfonylated dihydroisoquinoline can then be coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Introduction of the methoxynaphthalene group: This step might involve a nucleophilic substitution reaction where the methoxynaphthalene is introduced to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the dihydroisoquinoline ring.

Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives synthesized for targeting butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations :

Linker Flexibility :

- The sulfonyl linker in the target compound may enhance steric and electronic interactions with enzyme pockets compared to methyl-linked analogs (e.g., Compounds 9 and 23). This difference could influence binding kinetics and selectivity .

- Methyl-linked derivatives (e.g., Compound 23) exhibit potent BChE inhibition (IC₅₀ = 1.2 µM) but lower molecular weight, suggesting a trade-off between bulkier substituents and activity .

This may improve binding to hydrophobic regions of BChE or Aβ aggregates . Halogenated derivatives (e.g., 2-bromophenyl in Compound 23) show enhanced activity, likely due to halogen bonding with enzyme residues .

Molecular docking studies suggest these compounds interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE, a mechanism likely shared by the target compound .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for sulfonyl-linked benzamides (e.g., coupling 4-(3,4-dihydroisoquinolin-2-ylsulfonyl)benzoic acid with 4-methoxy-1-naphthylamine using HATU/DIPEA) . Yields for such reactions typically range from 30–60%, as seen in related compounds .

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a synthetic organic molecule characterized by its complex structure, which includes a sulfonamide group linked to a dihydroisoquinoline moiety and a methoxynaphthalene substituent. This compound has garnered interest for its potential biological activities, particularly in the realm of medicinal chemistry.

Anticancer Activity

Research has indicated that compounds containing the dihydroisoquinoline scaffold exhibit significant anticancer properties. For instance, derivatives similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide have shown inhibitory effects on various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells via mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in cancer progression. Notably, compounds with similar structures have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. In a study, related dihydroisoquinoline derivatives exhibited IC50 values in the low micromolar range against PARP1 and PARP2, indicating their potential as therapeutic agents in cancer treatment .

Neuroprotective Effects

The neuroprotective properties of dihydroisoquinoline derivatives have also been explored. Compounds with similar scaffolds have been tested for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. Preliminary data suggest that these compounds may enhance neuronal survival and function by modulating neuroinflammatory responses.

Case Study 1: PARP Inhibition

A series of 3,4-dihydroisoquinoline derivatives were synthesized and evaluated for their inhibitory activity against PARP enzymes. Among them, one compound demonstrated an IC50 value of 156 nM against PARP1, indicating high potency and selectivity . This reinforces the therapeutic potential of similar compounds in targeting cancer-related pathways.

Case Study 2: Anticancer Screening

In a screening of various dihydroisoquinoline derivatives against a panel of cancer cell lines, several compounds exhibited significant cytotoxicity at low micromolar concentrations. For example, one derivative showed over 80% inhibition at 1 µM concentration against breast cancer cells . This highlights the importance of structural modifications in enhancing biological activity.

Data Table: Biological Activity Summary

| Activity Type | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| PARP Inhibition | 4-Dihydroisoquinoline Derivative | 0.156 | PARP1 |

| Anticancer Activity | Similar Derivative | 0.5 - 5 | Various Cancer Cell Lines |

| Neuroprotection | Dihydroisoquinoline Analog | Not specified | Neuronal Cells |

Q & A

Q. What synthetic strategies are effective for constructing the 3,4-dihydroisoquinoline sulfonyl moiety in this compound?

The sulfonyl group can be introduced via sulfonation of a dihydroisoquinoline precursor using chlorosulfonic acid, followed by coupling with the benzamide fragment. Key steps include alkylation (e.g., using 4-chlorophenylbutanone derivatives) and purification via column chromatography with solvents like ethyl acetate/hexane. Microwave-assisted reactions (e.g., 100°C, 30 min) may enhance yield and reduce side products, as shown in analogous syntheses .

Q. Which spectroscopic and analytical techniques validate the structural integrity of this compound?

- NMR : H and C NMR confirm the sulfonyl linkage (δ ~7.5–8.5 ppm for aromatic protons) and benzamide carbonyl (δ ~167–170 ppm).

- Mass spectrometry : ESI-HRMS provides precise molecular weight validation (e.g., [M+H] with <2 ppm error).

- X-ray crystallography : Resolves conformational ambiguities, as demonstrated for sulfonamide derivatives with R-factors <0.05 .

Q. How can the purity of intermediates be optimized during synthesis?

Recrystallization from ethanol/water mixtures or dichloromethane/methanol gradients removes unreacted precursors. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended for final purification, achieving >95% purity, as applied to structurally related compounds .

Advanced Research Questions

Q. What computational approaches predict the binding affinity of this compound to biological targets like Sigma-2 receptors?

Glide docking (Schrödinger Suite) uses a hybrid scoring function combining empirical and force-field terms. Key steps:

- Prepare the receptor grid using OPLS-AA parameters.

- Perform torsional sampling with Monte Carlo refinement to account for ligand flexibility.

- Prioritize poses with GlideScore <−6 kcal/mol, achieving <2 Å RMSD in 50% of cases for similar ligands .

Q. How can discrepancies between in vitro binding data and computational predictions be resolved?

- Experimental validation : Surface plasmon resonance (SPR) or radioligand binding assays (e.g., -labeled analogs) quantify affinity for targets like Sigma-2 receptors .

- Force-field adjustments : Modify solvation penalties and protonation states in Glide to better reflect physiological conditions .

Q. What strategies optimize structure-activity relationships (SAR) for analogs of this compound?

Q. How can crystallographic data resolve conformational uncertainties in this compound?

Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) with SHELXS-97 refinement resolves bond lengths and angles. For example, sulfonamide torsion angles in related structures were resolved with a mean (C–C) error of 0.006 Å .

Q. What methods assess the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.

- Metabolic stability : Use liver microsomes (human/rat) to quantify half-life () and identify major metabolites .

Data Contradiction Analysis

Q. How should conflicting results in receptor selectivity profiles be addressed?

Q. What statistical methods reconcile variability in enzyme inhibition assays?

- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC values with 95% confidence intervals.

- Outlier analysis : Apply Grubbs’ test to exclude non-Gaussian data points in triplicate experiments .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.